molecular formula C10H8O12S4 B8518384 1,3,5,7-Naphthalenetetrasulfonic acid CAS No. 6654-67-7

1,3,5,7-Naphthalenetetrasulfonic acid

Cat. No. B8518384
CAS RN: 6654-67-7
M. Wt: 448.4 g/mol
InChI Key: SITVNOOPPBSYNB-UHFFFAOYSA-N
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Description

1,3,5,7-Naphthalenetetrasulfonic acid is a useful research compound. Its molecular formula is C10H8O12S4 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5,7-Naphthalenetetrasulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7-Naphthalenetetrasulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6654-67-7

Molecular Formula

C10H8O12S4

Molecular Weight

448.4 g/mol

IUPAC Name

naphthalene-1,3,5,7-tetrasulfonic acid

InChI

InChI=1S/C10H8O12S4/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22)

InChI Key

SITVNOOPPBSYNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 100 ml of 30% fuming sulfuric acid at 200° C., is added 25 g of 1,5-naphthalenedisulfonic acid disodium salt. The mixture is refluxed at 180°-185° C. for 18 hours then cooled to 50°-60° C. and filtered, giving 25.6 g of 1,3,5,7-naphthalenetetrasulfonic acid as a tan solid. The entire 25.6 g is added to 200 ml of thionyl chloride and then 2.0 ml of dimethylformamide are added. The mixture is warmed gently until hydrogen chloride is evolved, then heated until bubbling, then allowed to stand at room temperature for 13/4 hours and finally refluxed for 3 hours. The mixture is filtered while warm and the filtrate is evaporated to 20 ml. The solid is collected by filtration and washed with dichloromethane and ether, giving 3.0 g of 1,3,5,7-naphthalenetetrasulfonyl chloride as a colorless powder.
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Synthesis routes and methods II

Procedure details

To 240 ml. of 30-33% fuming sulfuric acid at 120° C. is added, portionwise, 60 g. of 1,5-naphthalenedisulfonic acid, disodium salt. The mixture is heated at 180°-190° C. for 23 hours. The solution is cooled, allowed to crystallize and filtered through a coarse, sintered glass funnel. The product is washed with concentrated sulfuric acid to give 1,3,5,7-naphthalenetetrasulfonic acid as an off-white pasty solid. Without further purification, the solid is added, portionwise, to 150 ml. of chlorosulfonic acid and the mixture is heated at 145°-150° C. for 1-5 hours. The mixture is cooled to room temperature and filtered. The product is washed, in order, with chlorosulfonic acid, methylene chloride, acetonitrile, water, acetonitrile and finally with ether. The product is air-dried and then dried further in an Abderhalden apparatus at 76° C. to provide 33.9 g. of the desired product as a colorless powder, mp. 263°-270° C.
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